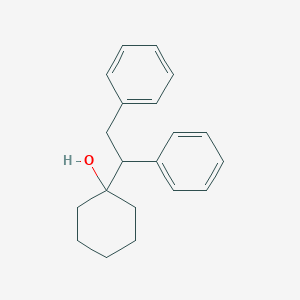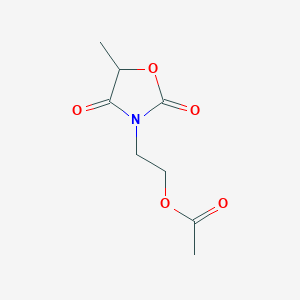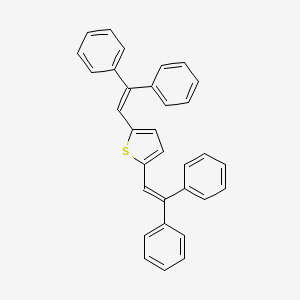
3,3',4,4',5-Pentachloro-2-methoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C12H5Cl5O. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. This compound is characterized by the presence of five chlorine atoms and one methoxy group attached to the biphenyl structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl typically involves the chlorination of 2-methoxy-1,1’-biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyls.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 3,3’,4,4’,5-Pentachloro-2-hydroxy-1,1’-biphenyl.
Reduction: Formation of lower chlorinated biphenyls such as 3,3’,4,4’-Tetrachloro-2-methoxy-1,1’-biphenyl.
Substitution: Formation of hydroxylated biphenyls like 3,3’,4,4’,5-Pentachloro-2-hydroxy-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of polychlorinated biphenyls’ chemical properties and reactions.
Biology: Research on its toxicological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its interaction with biological molecules contribute to the development of therapeutic strategies for PCB-related health issues.
Industry: It is used in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl involves its interaction with cellular components, leading to various biological effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression. Upon binding, the compound-AhR complex translocates to the nucleus, where it influences the expression of genes related to xenobiotic metabolism, oxidative stress, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,4,4’,5-Pentachlorobiphenyl (PCB 126): Similar structure but lacks the methoxy group.
2,3’,4,4’,5-Pentachlorobiphenyl (PCB 118): Similar structure with different chlorine atom positions.
2,3,4,4’,5-Pentachloro-2’-methoxy-1,1’-biphenyl: Similar structure with a methoxy group at a different position.
Uniqueness
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other polychlorinated biphenyls and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
169295-15-2 |
|---|---|
Molekularformel |
C13H7Cl5O |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,2,3-trichloro-5-(3,4-dichlorophenyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-13-7(5-10(16)11(17)12(13)18)6-2-3-8(14)9(15)4-6/h2-5H,1H3 |
InChI-Schlüssel |
SDTGESFGFULCPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
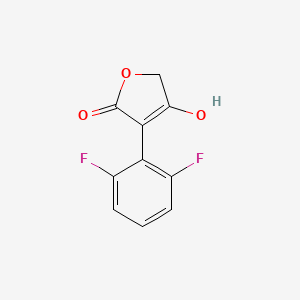
![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
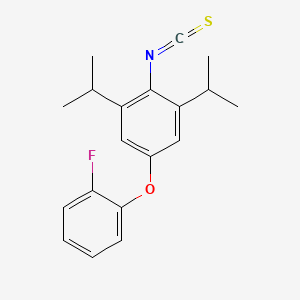
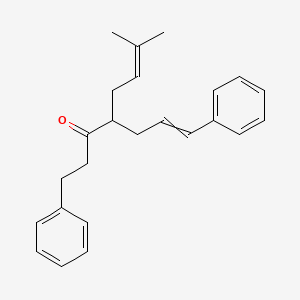
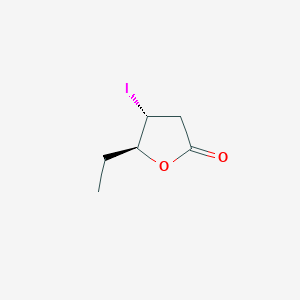
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

